molecular formula C9H9BrClNO3S B6626566 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine

2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine

Cat. No.: B6626566
M. Wt: 326.60 g/mol
InChI Key: ALCDGZZTLANEAT-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine is a chemical compound that belongs to the class of oxazolidines It features a sulfonyl group attached to an oxazolidine ring, with bromine and chlorine substituents on the phenyl ring

Properties

IUPAC Name

2-(2-bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO3S/c10-7-3-1-4-8(11)9(7)16(13,14)12-5-2-6-15-12/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCDGZZTLANEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)S(=O)(=O)C2=C(C=CC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine typically involves the reaction of 2-bromo-6-chlorophenylsulfonyl chloride with an appropriate oxazolidine precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.

    Ring-Opening Reactions: The oxazolidine ring can be opened under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Ring-Opening: Linear or branched products depending on the conditions.

Scientific Research Applications

2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds are effective.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine involves its interaction with molecular targets through its sulfonyl and halogen substituents. These interactions can lead to the inhibition of specific enzymes or receptors, depending on the biological context. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in oxidative stress or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4-chlorophenyl)sulfonyl-1,2-oxazolidine
  • 2-(2-Bromo-6-fluorophenyl)sulfonyl-1,2-oxazolidine
  • 2-(2-Chloro-6-fluorophenyl)sulfonyl-1,2-oxazolidine

Uniqueness

2-(2-Bromo-6-chlorophenyl)sulfonyl-1,2-oxazolidine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can lead to different pharmacological or material properties compared to its analogs.

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